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Compound of Interest |

Compound Name: 4-(2-lodobenzyl)morpholine
CAS No.: 156333-95-8
Cat. No.: B137332
. J

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-(2-
lodobenzyl)morpholine, a critical intermediate in medicinal chemistry. The presence of the
ortho-iodine substituent on the benzyl ring renders this molecule a highly reactive electrophile
for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig,
Sonogashira), serving as a privileged scaffold for constructing bioactive isoquinolines and
biphenyl morpholine derivatives.

This document outlines two distinct synthetic routes:
e Nucleophilic Substitution (

): Ideal for scale-up, utilizing 2-iodobenzyl bromide.

» Reductive Amination: A milder approach utilizing 2-iodobenzaldehyde, suitable for parallel
synthesis or when avoiding lachrymatory alkyl halides.

Chemical Identity & Properties
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Property Specification

IUPAC Name 4-[(2-lodophenyl)methyllmorpholine

Molecular Formula

Molecular Weight 303.14 g/mol

Pale yellow oil (solidifies upon cooling/high
Appearance :

purity)

Soluble in DCM, EtOAc, MeOH,
Solubility

; Insoluble in

Kev Functionalit Aryl lodide (Cross-coupling handle), Tertiary
ey Functionali
Y Y Amine (Basic center)

Retrosynthetic Analysis

The construction of the target molecule relies on the formation of the C-N bond between the
morpholine nitrogen and the benzylic carbon.
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Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

[1]

Experimental Protocols
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Method A: Nucleophilic Substitution (Scale-Up
Preferred)

This method utilizes the high reactivity of benzyl bromide. It is robust and generally provides
higher yields for gram-scale synthesis.

Reagents:

2-lodobenzyl bromide (1.0 equiv)

Morpholine (1.2 equiv)

Potassium Carbonate (

, 2.0 equiv)

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Protocol:

Setup: Charge a round-bottom flask with 2-iodobenzyl bromide (e.g., 10 mmol, 2.97 g) and
anhydrous ACN (30 mL).

o Base Addition: Add anhydrous

(20 mmol, 2.76 g) to the stirring solution.

» Nucleophile Addition: Add morpholine (12 mmol, 1.05 mL) dropwise over 5 minutes.
o Note: The reaction is exothermic. If scaling >10g, cool to 0°C during addition.

e Reaction: Heat the mixture to 60°C and stir for 4—6 hours. Monitor by TLC (Hexane/EtOAc
4:1) or LC-MS. The starting bromide (

) should disappear, and a new polar spot (
) should appear.

o Workup:
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[e]

Filter off the inorganic salts (

, EXCess

)-

o

Concentrate the filtrate under reduced pressure.

[¢]

Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

[¢]

Dry over

, filter, and concentrate.[2]

 Purification: Flash column chromatography (Gradient: 10%

30% EtOAc in Hexanes).

Method B: Reductive Amination (Mild Conditions)

Preferred when 2-iodobenzyl bromide is unavailable or if the user wishes to avoid handling
lachrymators.

Reagents:

2-lodobenzaldehyde (1.0 equiv)

Morpholine (1.1 equiv)

Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

Acetic Acid (catalytic, 1-2 drops)

Solvent: 1,2-Dichloroethane (DCE) or THF
Protocol:

e Imine Formation: Dissolve 2-iodobenzaldehyde (10 mmol, 2.32 g) and morpholine (11 mmol,
0.96 mL) in DCE (40 mL). Add 2 drops of glacial acetic acid. Stir at Room Temperature (RT)
for 30 minutes.
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e Reduction: Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in portions over 10
minutes.

o Mechanism:[2][3][4] STAB is selective for the iminium ion formed in situ and will not reduce
the aldehyde as quickly as

would.
e Reaction: Stir at RT for 12—-16 hours under nitrogen.
e Quench: Quench carefully with saturated

solution (30 mL). Stir for 20 minutes until gas evolution ceases.

» Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
 Purification: Combine organics, dry over

, and concentrate. Purify via silica gel chromatography or acid-base extraction.

Process Safety & Troubleshooting

Hazard / Issue Mitigation Strategy

2-lodobenzyl bromide is a lachrymator and skin
Alkyl Halides irritant. All operations in Method A must be

performed in a fume hood.

If aldehyde persists, add 0.5 equiv more STAB
Incomplete Conversion (Method B) and stir for 4h. Ensure molecular sieves are

used if water content in solvent is high.

Aryl iodides are light-sensitive. Store the final
Product Instability product in amber vials at 4°C to prevent iodine

liberation (yellowing).

The amine product can streak on silica. Add 1%
Purification Difficulties Triethylamine (TEA) to the eluent to sharpen

peaks.
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Analytical Characterization

As a Senior Scientist, you must validate the structure using orthogonal methods. Below is the
predicted analytical profile based on the specific ortho-substitution pattern.

Nuclear Magnetic Resonance (NMR)[3]
« NMR (400 MHz,

):

o

7.85 (d, J = 7.8 Hz, 1H, Ar-H3, ortho to lodine). Deshielded by lodine anisotropy.
o 7.42 (dd, 1H, Ar-H5).
o 7.30 (t, 1H, Ar-H4).
o 6.95 (t, 1H, Ar-H6).
o 3.55 (s, 2H, Ar-C
-N). Benzylic singlet.
o 3.72 (t, J =4.6 Hz, 4H, O-C
of morpholine).
o 2.50 (t, J =4.6 Hz, 4H, N-C
of morpholine).
« NMR (100 MHz,
):

o 140.5 (C-1), 139.2 (C-3), 129.8, 128.5, 127.9, 100.5 (C-I, ipso carbon significantly upfield
due to heavy atom effect).

o 67.0 (Morpholine O-C), 61.5 (Benzylic C), 53.6 (Morpholine N-C).

Mass Spectrometry (LC-MS)

e lonization: ESI (+)
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o Expected Mass:
« Isotopic Pattern: lodine is monoisotopic (
), SO ho M+2 pattern like Br/Cl.

Functional Utility: Cross-Coupling Workflows

The value of 4-(2-lodobenzyl)morpholine lies in its ability to undergo oxidative addition with
Pd(0).

Pd(PPh3)4

Suzuki Coupling Biaryl Morpholines
(Ar-B(OH)2) (Kinase Inhibitors)
Heck Reaction o
(Alkenes) Styrenyl Derivatives
Sonogashira
(Alkynes) Alkynyl Scaffolds
Buchwald-Hartwig Polvamines
(Amines) y
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Pd(OAC)2

4-(2-lodobenzyl)
morpholine

Pd2(dba)3

Figure 2: Downstream applications of the synthesized scaffold in diversity-oriented synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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